molecular formula C22H25NO4 B1343405 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone CAS No. 898755-80-1

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone

Cat. No.: B1343405
CAS No.: 898755-80-1
M. Wt: 367.4 g/mol
InChI Key: NMLBIGBGWGPZHW-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzophenone Derivatives in Scientific Research

Benzophenone derivatives have been extensively studied for their various biological activities and potential therapeutic applications. For example, benzophenone-3 (BP-3), a commonly used UV filter in skincare products, has been examined for its reproductive toxicity in both human and animal studies. Research indicates that high levels of BP-3 exposure may be linked to changes in birth weight and gestational age, suggesting its endocrine-disrupting effects (Ghazipura et al., 2017). Additionally, the occurrence, toxicity, and ecological risks of BP-3 in aquatic environments have been reviewed, highlighting its widespread environmental presence and potential impact on aquatic ecosystems (Kim & Choi, 2014).

Chromones and Their Antioxidant Properties

Chromones, closely related to benzophenones, have been recognized for their antioxidant properties, which can neutralize active oxygen and counteract free radicals, potentially delaying or inhibiting cell impairment leading to diseases. This indicates the potential of chromone derivatives, and possibly benzophenone derivatives, in developing treatments for conditions related to oxidative stress (Yadav et al., 2014).

Neurotoxic Effects of Sunscreen Ingredients

The neurotoxic effects of active ingredients in sunscreen products, including benzophenone derivatives, have been reviewed, suggesting that certain UV filters may exhibit toxicological properties that warrant further investigation, particularly in relation to their potential neurotoxicity in both animal and human studies (Ruszkiewicz et al., 2017).

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-19-7-4-6-17(15-19)21(24)20-8-3-2-5-18(20)16-23-11-9-22(10-12-23)26-13-14-27-22/h2-8,15H,9-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLBIGBGWGPZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643747
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-80-1
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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